(S)-1-(4-(Trifluoromethyl)phenyl)ethanol
Overview
Description
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral intermediate with significant importance in pharmaceutical synthesis. It serves as a key component in the production of Plk1 inhibitors, which are compounds with potential applications in cancer treatment. The compound's chirality is crucial for its biological activity, and thus, methods to produce it in its enantiomerically pure form are of great interest to researchers and the pharmaceutical industry.
Synthesis Analysis
The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol has been approached through biocatalytic methods. A novel isolate, Geotrichum silvicola ZJPH1811, was used to catalyze the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The process was optimized by introducing a choline acetate/cysteine (ChAc/Cys) co-solvent system, which improved mass transfer and reduced substrate inhibition. Additionally, the use of methylated-β-cyclodextrin (MCD) in conjunction with ChAc/Cys further enhanced substrate concentration and cell membrane permeability, leading to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield .
Molecular Structure Analysis
The molecular structure of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the para position and an ethanol group attached to the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and its interaction with biological targets. The stereochemistry of the ethanol moiety is critical for the desired biological activity, making the synthesis of the correct enantiomer essential.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, the compound's role as an intermediate suggests it may undergo further transformations in the synthesis of more complex molecules. The high enantiomeric purity achieved in its synthesis is likely to be crucial in maintaining the stereochemical integrity of the final therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the introduction of the ChAc/Cys-MCD-containing system indicates that the solubility and reactivity of the compound can be manipulated to enhance its production. The trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which are advantageous in drug development .
Scientific Research Applications
Biocatalytic Preparation and Pharmaceutical Intermediates
- Biocatalytic Preparation : A significant application of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol is in the field of biocatalytic preparation. Chen et al. (2019) demonstrated an efficient bioprocess for its asymmetric reduction using recombinant Escherichia coli cells. This process achieved a high yield and product enantiomeric excess, highlighting its potential in scalable applications (Chen, Xia, Liu, & Wang, 2019).
- Pharmaceutical Intermediate : It is an essential pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. This application is significant due to the role of CCR5 antagonists in potential therapeutic treatments (Chen, Xia, Liu, & Wang, 2019).
Kinetic Resolution and Synthetic Processes
- Kinetic Resolution : Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, which is closely related to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, demonstrating its applicability in enantiomerically pure alcohol preparation (Xu, Zhou, Geng, & Chen, 2009).
- Synthetic Processes : Research by Ouyang et al. (2013) and Li et al. (2013) further underscores the importance of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol in synthetic processes, particularly in the production of aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013) (Li, Wang, He, Huang, & Tang, 2013).
Biotransformation and Enantioselective Synthesis
- Biotransformation Process : Xiong et al. (2021) developed a biotransformation process for producing (S)-1-[2-(trifluoromethyl)phenyl]ethanol, demonstrating the potential of medium engineering strategies in enhancing yield and productivity (Xiong, Kong, Liu, & Wang, 2021).
- Enantioselective Synthesis : Yu et al. (2018) reported the discovery of an enzyme with excellent anti-Prelog’s stereoselectivity for the reduction of acetophenone derivatives, highlighting the enzyme's potential in synthesizing aromatic chiral alcohols (Yu, Li, Lu, & Zheng, 2018).
Additional Applications and Studies
- Crystal Structure Analysis : Studies like those by Percino et al. (2015) and (2000) have focused on the molecular structure of related compounds, providing insights into stability and hydrogen bonding in the structure of such compounds (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015) (Percino & Chapela, 2000).
Future Directions
properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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